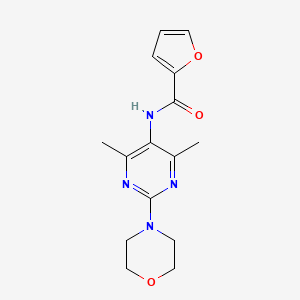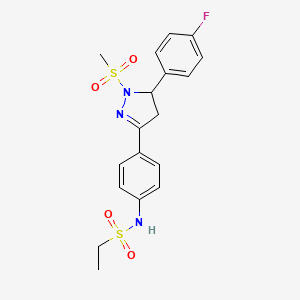
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic chemical compound with a complex molecular structure It features a pyrazole ring substituted with a fluorophenyl and a methylsulfonyl group, connected to a phenyl ring through an ethanesulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide generally involves multiple reaction steps, including:
Formation of the pyrazole ring: : This can be achieved by cyclization of suitable hydrazine derivatives with diketones or other bifunctional compounds.
Introduction of the fluorophenyl group: : This typically involves nucleophilic aromatic substitution or other coupling reactions.
Methylsulfonylation: : This step often requires the use of sulfonyl chlorides and suitable base catalysts.
Ethanesulfonamide linkage formation: : This could involve nucleophilic substitution reactions where an amine group displaces a leaving group on an ethanesulfonyl chloride derivative.
Final coupling: : The intermediate products are often coupled under conditions such as condensation or other relevant reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would follow similar synthetic routes but optimized for scale. This includes:
Batch or continuous flow reactors: : To ensure high yield and purity.
Solvent optimization and recycling: : To improve environmental footprint and cost efficiency.
Catalyst selection and recovery: : To maintain reaction efficiency and reduce waste.
Purification processes: : Such as crystallization, filtration, and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions at the sulfonyl and other functional groups.
Reduction: : Reduction of the pyrazole ring or the sulfonyl group under certain conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Coupling: : Cross-coupling reactions can further modify the fluorophenyl group or other moieties.
Common Reagents and Conditions Used
Oxidizing agents: : Such as potassium permanganate, hydrogen peroxide.
Reducing agents: : Like sodium borohydride, lithium aluminum hydride.
Bases and acids: : For nucleophilic or electrophilic substitutions.
Catalysts: : Palladium, platinum, or other transition metals for coupling reactions.
Major Products Formed from These Reactions
The primary products depend on the reaction conditions but may include further functionalized derivatives, ring-opened products, or reduced forms of the original compound.
Scientific Research Applications
Chemistry
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile reactivity.
Biology
In biological research, this compound can serve as a molecular probe or a precursor in the development of new bioactive molecules.
Medicine
Industry
In industrial applications, the compound can be used in the formulation of specialty chemicals or materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways Involved
The specific mechanism of action for N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide would depend on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways. The fluorophenyl and methylsulfonyl groups play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(5-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
N-(4-(5-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Uniqueness
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the fluorophenyl group, which can significantly affect its chemical properties, reactivity, and biological activity compared to its chlorophenyl or bromophenyl counterparts.
Conclusion
This compound is a fascinating compound with broad scientific and industrial applications. Its unique structure allows for versatile chemical reactions and potential as a building block in the development of new materials and medicines.
Properties
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)21-16-10-6-13(7-11-16)17-12-18(22(20-17)27(2,23)24)14-4-8-15(19)9-5-14/h4-11,18,21H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTRDVLHTUSIMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate](/img/structure/B2392602.png)
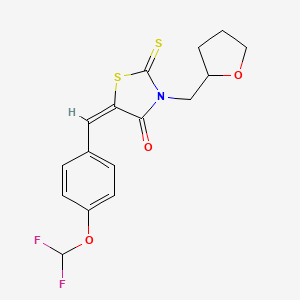

![Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2392607.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2392610.png)
![(E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2392612.png)
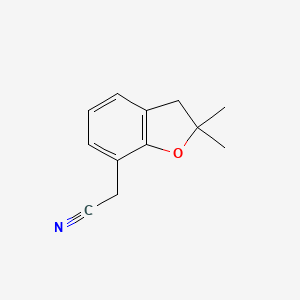
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2392615.png)
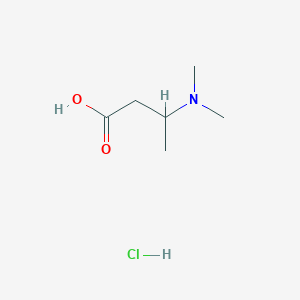
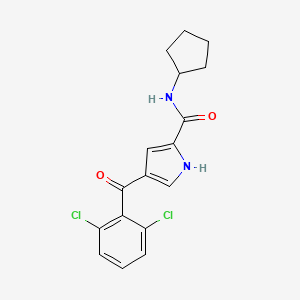
![1-(2-chlorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide](/img/structure/B2392620.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2392622.png)
![Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B2392623.png)
